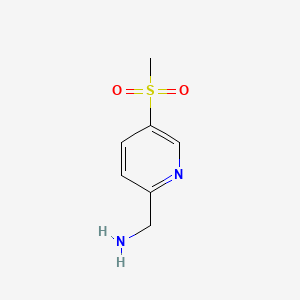
4-Cloro-2-metil-6-(1-(metilsulfonil)piperidin-4-il)pirimidina
Descripción general
Descripción
4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine is a useful research compound. Its molecular formula is C11H16ClN3O2S and its molecular weight is 289.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methyl-6-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
La síntesis y evaluación de derivados de pirrolo[2,3-d]pirimidina que contienen átomos de cloro en las posiciones 4 y 6, junto con un grupo triclorometil en la posición 2, reveló una prometedora actividad anticancerígena . Notablemente, los compuestos 14a, 16b y 18b demostraron efectos citotóxicos significativos contra las células de cáncer de mama MCF7. Además, el compuesto 17 exhibió actividad contra las líneas celulares HePG2 y PACA2. Los estudios de acoplamiento molecular confirmaron la afinidad de unión de estos compuestos a la proteína antiapoptótica Bcl2. A nivel de expresión genética, aumentaron la expresión de P53, BAX, DR4 y DR5 mientras que disminuyeron la expresión de Bcl2, Il-8 y CDK4 en las células MCF7. Estos hallazgos sugieren aplicaciones potenciales en la terapia contra el cáncer.
Actividad Anti-VIH (Derivados de Indol)
Aunque no está directamente relacionado con el compuesto en sí, vale la pena señalar que los derivados de indol se han estudiado por sus propiedades anti-VIH. Por ejemplo, Kasralikar et al. investigaron nuevos derivados de indol y oxocromenil xantenona y realizaron estudios de acoplamiento molecular como posibles agentes anti-VIH-1 . Si bien este compuesto específico no formó parte de su estudio, destaca el campo más amplio de la investigación antiviral.
Pruebas Farmacéuticas
Los investigadores pueden utilizar 4-Cloro-2-metil-6-(1-(metilsulfonil)piperidin-4-il)pirimidina como estándar de referencia para pruebas farmacéuticas . Los estándares de referencia de alta calidad son cruciales para obtener resultados precisos en el desarrollo de fármacos y el control de calidad.
Síntesis Personalizada y Producción a Granel
Los proveedores de productos químicos ofrecen 4-Cloro-6-metil-2-(1-(metilsulfonil)piperidin-4-il)pirimidina (un compuesto relacionado) para síntesis personalizada y producción a granel . Esta disponibilidad facilita la investigación y el desarrollo en diversos campos.
Propiedades
IUPAC Name |
4-chloro-2-methyl-6-(1-methylsulfonylpiperidin-4-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2S/c1-8-13-10(7-11(12)14-8)9-3-5-15(6-4-9)18(2,16)17/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPYYDJRMBYBRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2CCN(CC2)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methanesulfonyl-4-(tetrahydro-pyran-4-yl)-[1,4]diazepane-6-carboxylic acid](/img/structure/B1399372.png)
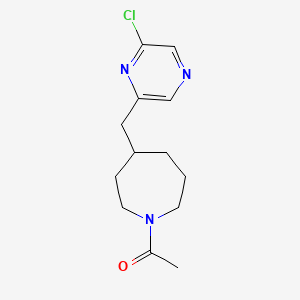
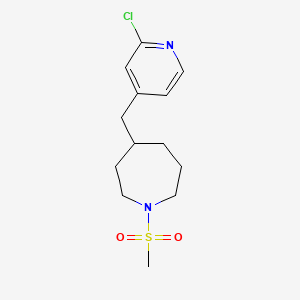
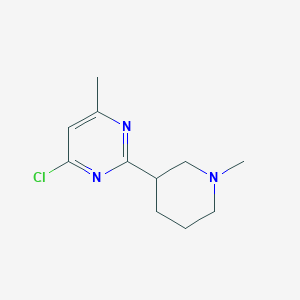
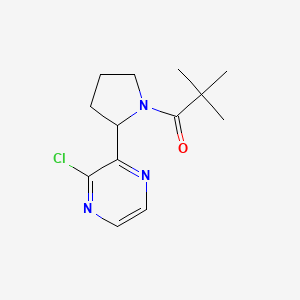
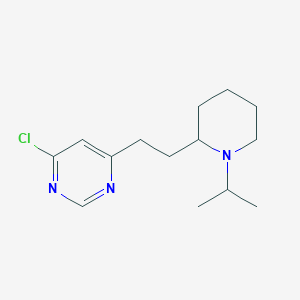
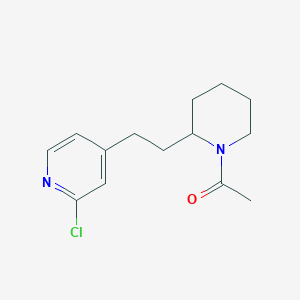

![(3aR,4R,5R,6aS)-4-((S,E)-3-Hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1399386.png)

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B1399388.png)
